

Technical Guide: Toxicity & Safety Profile of 6-Methyl-2H-Chromene

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Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110

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CAS: 18385-83-6 | Formula: C₁₀H₁₀O | Class: Benzopyran / 2H-Chromene

Executive Summary & Chemical Identity

6-methyl-2H-chromene is a bicyclic organic compound featuring a benzene ring fused to a pyran ring containing a specific double bond at the 3,4-position. It is distinct from 6-methylcoumarin (which contains a carbonyl at position 2) and possesses a unique reactivity profile driven by its enol ether-like character.

Chemical Characterization

Property	Specification	Note
IUPAC Name	6-methyl-2H-chromene	Distinct from 2H-chromen-2-one (coumarin)
CAS Number	18385-83-6	Critical for database searches; do not confuse with 92-48-8
Molecular Weight	146.19 g/mol	Low MW, high lipophilicity potential
Physical State	Colorless to pale yellow oil	Volatile; prone to oxidation
Key Structural Alert	3,4-Double Bond	Site of metabolic bioactivation (Epoxidation)
Secondary Alert	6-Methyl Group	Site of benzylic oxidation

Toxicokinetics & Mechanism of Action (MOA)

The safety profile of **6-methyl-2H-chromene** is governed by its metabolic fate. Unlike coumarins, which are often detoxified via 7-hydroxylation, simple 2H-chromenes undergo bioactivation similar to the Precocene class of insect anti-juvenile hormones.

The "Precocene Effect": Metabolic Bioactivation

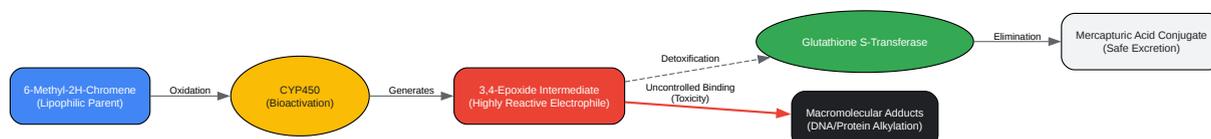
The core risk lies in the cytochrome P450 (CYP450) mediated metabolism of the 3,4-double bond. This transformation creates a highly reactive epoxide intermediate.

Mechanism:

- Phase I Metabolism: Hepatic CYP450 enzymes oxidize the C3=C4 double bond.
- Epoxide Formation: This yields 6-methyl-3,4-epoxychromane.
- Reactive Fate: This epoxide is an electrophile. If not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione (GSH), it covalently binds to cellular macromolecules (DNA/Proteins).
- Cytotoxicity: Alkylation of proteins leads to hepatocellular necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway that researchers must monitor.



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Caption: Figure 1.[1][2] Bioactivation pathway of **6-methyl-2H-chromene** showing the critical divergence between detoxification (GSH) and toxicity (Adduct formation).

Predicted Toxicological Profile

Based on structural read-across from Precocene I (7-methoxy-2,2-dimethyl-chromene) and simple 2H-chromene, the following profile is projected for **6-methyl-2H-chromene**.

Organ-Specific Toxicity

- Hepatotoxicity (High Risk): The liver is the primary site of bioactivation. Accumulation of the 3,4-epoxide can cause centrilobular necrosis.
 - Indicator: Elevated ALT/AST levels in in vivo models.
 - Mechanism:[3][4] Depletion of intracellular Glutathione (GSH) pools followed by oxidative stress.
- Genotoxicity (Moderate Risk): Epoxides are direct-acting mutagens.
 - Ames Test Prediction: Likely positive in strains sensitive to oxidative mutagens (e.g., TA100) without S9 activation, or enhanced with S9.

- Pulmonary Toxicity (Potential): Chromene derivatives can undergo bioactivation in Club cells (formerly Clara cells) in the lung, leading to necrosis.

Quantitative Toxicity Estimates (Read-Across)

Estimates derived from Precocene II and 2H-Chromene analogs.

Endpoint	Predicted Value/Range	Rationale
Oral LD50 (Rat)	300 - 1000 mg/kg	Moderate acute toxicity; toxicity is delayed (metabolism-dependent).
Skin Sensitization	Moderate (Class 1B)	Potential for protein haptenization via epoxide ring opening.
LogP (Octanol/Water)	~3.0 - 3.5	Highly lipophilic; significant membrane permeability.
GSH Half-Life	< 15 mins (in presence of microsomes)	Rapid consumption of GSH indicates reactive metabolite formation.

Safety Assessment Protocols

For researchers utilizing this compound, standard MSDS data is insufficient. The following self-validating protocols are required to establish a safety baseline in a drug discovery context.

Protocol 1: Reactive Metabolite Trapping (In Vitro)

Objective: Confirm if the 3,4-double bond generates reactive intermediates.

- Incubation: Incubate 10 μ M **6-methyl-2H-chromene** with Human Liver Microsomes (HLM) and NADPH (1 mM).
- Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) in excess (5 mM).
- Analysis: Analyze via LC-MS/MS for [M+GSH] adducts (Mass shift: +307 Da).

- Interpretation: Detection of GSH adducts confirms the formation of the reactive epoxide.

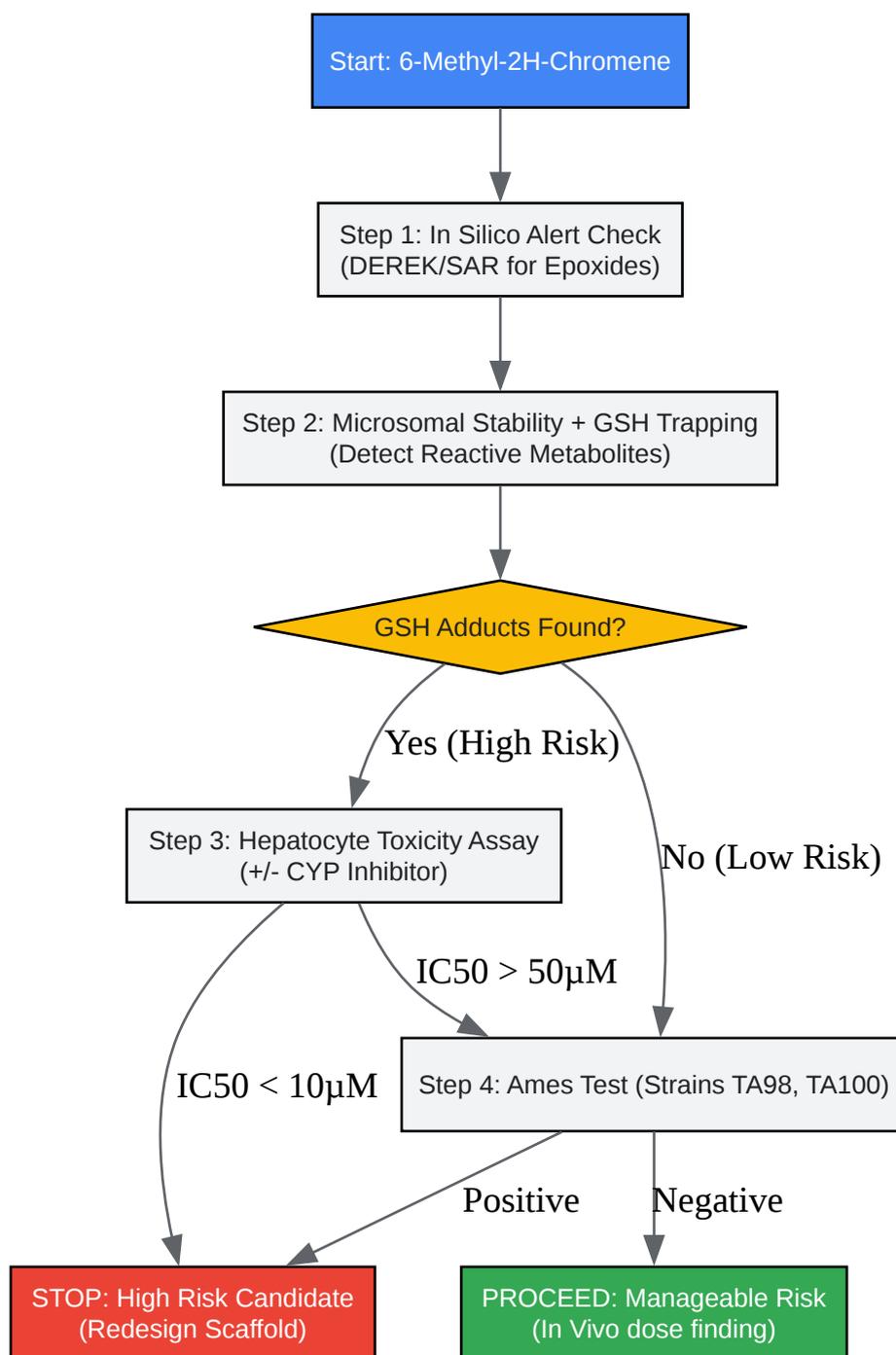
Protocol 2: Hepatocyte Cytotoxicity Assay

Objective: Determine the therapeutic window.

- Cell Line: Primary Rat Hepatocytes or HepG2 cells.
- Dosing: 0.1, 1, 10, 50, 100 μ M for 24 and 48 hours.
- Readout: ATP content (CellTiter-Glo) and LDH release (Membrane integrity).
- Control: Co-incubate with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor.
- Validation: If toxicity decreases with ABT, the toxicity is mechanism-based (metabolite-driven).

Visualization: Safety Assessment Workflow

This workflow ensures no "false negatives" in safety screening.



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Caption: Figure 2. Decision tree for the safety evaluation of chromene-based scaffolds.

Handling & Occupational Safety

Given the volatility and lipophilicity of **6-methyl-2H-chromene**, strict containment is required.

- **Inhalation Risk:** Vapors may be irritating to the respiratory tract (mucous membranes). Use only in a certified chemical fume hood.
- **Skin Contact:** High permeability. Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.
- **Storage:** Store under inert gas (Argon/Nitrogen) at -20°C. The 3,4-double bond is susceptible to auto-oxidation, forming peroxides which are explosive and more toxic.

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